6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1190321-42-6
Cat. No.: VC2931995
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190321-42-6 |
|---|---|
| Molecular Formula | C7H4FN3O2 |
| Molecular Weight | 181.12 g/mol |
| IUPAC Name | 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10) |
| Standard InChI Key | BKCMCRGRSRVROX-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F |
| Canonical SMILES | C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F |
Introduction
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, with a fluorine atom at the 6-position and a nitro group at the 3-position. The presence of these substituents enhances its reactivity and biological activity, making it a valuable candidate for chemical and biological applications.
Synthesis Methods
The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis routes. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the nitro and pyrrolo groups. Industrial production methods often utilize continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions:
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Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
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Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
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Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Reduction | Hydrogen gas, Palladium catalyst | Amino derivatives |
| Substitution | Nucleophiles (amines, thiols) | Substituted derivatives |
| Cyclization | Strong bases (sodium hydride), Elevated temperatures | Complex heterocyclic compounds |
Biological Activity and Applications
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex heterocyclic compounds |
| Biology | FGFR inhibitor, anticancer properties |
| Medicine | Potential therapeutic applications in cancer treatment |
Comparison with Similar Compounds
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is distinct from other similar compounds due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine and 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have different structural configurations and biological activities.
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine with fluorine and nitro groups | FGFR inhibitor, anticancer |
| 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-b]pyridine with fluorine and nitro groups | Different biological activity profile |
| 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Pyrrolo[2,3-b]pyridine with fluorine and aldehyde groups | Enzyme inhibitor/modulator |
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